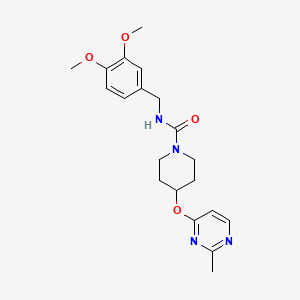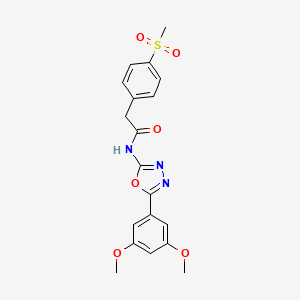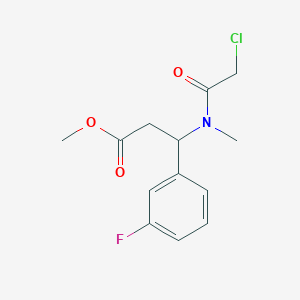
methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate is a chemical compound known for its complex molecular structure and diverse applications in scientific research. This compound is characterized by the presence of a chloroacetyl group, a methylamino group, and a fluorophenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a suitable precursor with chloroacetyl chloride in the presence of a base to introduce the chloroacetyl group.
Fluorination: The fluorophenyl group is introduced via electrophilic fluorination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biomolecules, while the fluorophenyl group may enhance binding affinity and specificity .
類似化合物との比較
Similar Compounds
- Methyl 3-[(2-chloroacetyl)-amino]-3-(3-fluorophenyl)propanoate
- Methyl 3-[(2-bromoacetyl)-methylamino]-3-(3-fluorophenyl)propanoate
- Methyl 3-[(2-chloroacetyl)-methylamino]-3-(4-fluorophenyl)propanoate
Uniqueness
methyl 3-(2-chloro-N-methylacetamido)-3-(3-fluorophenyl)propanoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the chloroacetyl and fluorophenyl groups makes it particularly versatile in various chemical reactions and research applications.
特性
IUPAC Name |
methyl 3-[(2-chloroacetyl)-methylamino]-3-(3-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO3/c1-16(12(17)8-14)11(7-13(18)19-2)9-4-3-5-10(15)6-9/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJWLGBLQJFKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)OC)C1=CC(=CC=C1)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide](/img/structure/B2749034.png)
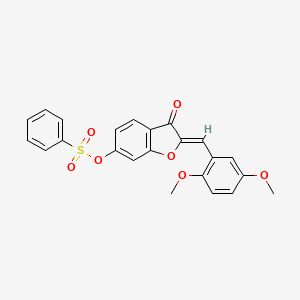
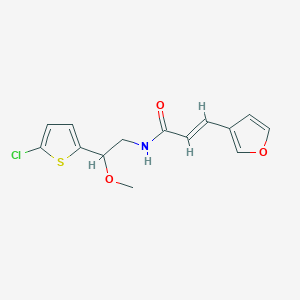
![5-chloro-2-(methylsulfanyl)-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyrimidine-4-carboxamide](/img/structure/B2749040.png)
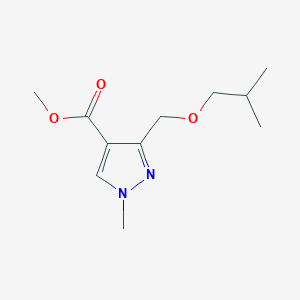
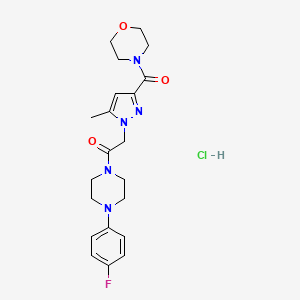
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2749045.png)
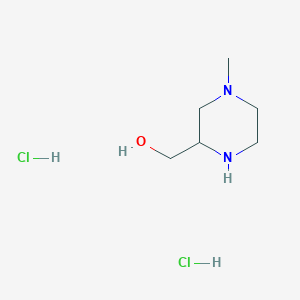
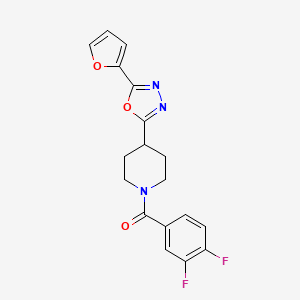
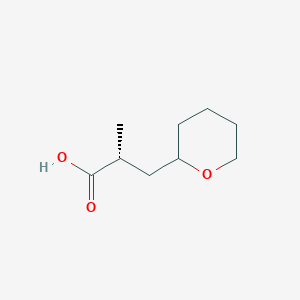
![(E)-4-chloro-N-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2749049.png)
![Spiro[3.3]heptane-1,3-diamine;dihydrochloride](/img/structure/B2749054.png)
